molecular formula C15H15FN2O B5295969 1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea

1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B5295969
M. Wt: 258.29 g/mol
InChI Key: XMPAXBDHGQXUFX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a fluorine atom. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 2,5-dimethylaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group of the urea moiety or the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea can be compared with other similar compounds such as:

    1-(2,5-Dimethylphenyl)-3-phenylurea: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(3-Fluorophenyl)-3-phenylurea: Lacks the dimethyl groups, which may influence its chemical properties and interactions.

    1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)urea: The position of the fluorine atom is different, which can lead to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-6-7-11(2)14(8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAXBDHGQXUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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